2-{[(4-acetylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione 2-{[(4-acetylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione
Brand Name: Vulcanchem
CAS No.: 1024250-49-4
VCID: VC4849177
InChI: InChI=1S/C21H19NO3/c1-14(23)15-7-9-18(10-8-15)22-13-19-20(24)11-17(12-21(19)25)16-5-3-2-4-6-16/h2-10,13,17,24H,11-12H2,1H3
SMILES: CC(=O)C1=CC=C(C=C1)N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O
Molecular Formula: C21H19NO3
Molecular Weight: 333.387

2-{[(4-acetylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione

CAS No.: 1024250-49-4

Cat. No.: VC4849177

Molecular Formula: C21H19NO3

Molecular Weight: 333.387

* For research use only. Not for human or veterinary use.

2-{[(4-acetylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione - 1024250-49-4

Specification

CAS No. 1024250-49-4
Molecular Formula C21H19NO3
Molecular Weight 333.387
IUPAC Name 2-[(4-acetylphenyl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one
Standard InChI InChI=1S/C21H19NO3/c1-14(23)15-7-9-18(10-8-15)22-13-19-20(24)11-17(12-21(19)25)16-5-3-2-4-6-16/h2-10,13,17,24H,11-12H2,1H3
Standard InChI Key ZHAPPCOCOZMLKP-UYRXBGFRSA-N
SMILES CC(=O)C1=CC=C(C=C1)N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O

Introduction

Chemical Identity and Structural Features

Core Architecture and Functional Groups

The molecule’s core consists of a cyclohexane-1,3-dione ring system, a cyclic diketone known for its conformational flexibility and reactivity . At position 5 of the cyclohexane ring, a phenyl group is attached, a feature shared with 5-phenylcyclohexane-1,3-dione (CAS 493-72-1), which has a melting point of 188°C and a boiling point of 356.5°C . The defining structural element of this compound is the enamine group at position 2, formed by the condensation of the diketone’s α-carbon with the amine group of 4-acetylaniline. This results in a conjugated system (-N=C-C=O\text{-N=C-C=O}) that may enhance electron delocalization and influence tautomeric equilibria .

The 4-acetylphenyl substituent introduces an electron-withdrawing acetyl group at the para position of the aniline moiety, potentially modulating the compound’s electronic properties and intermolecular interactions. Comparative analysis with analogs like 2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione (MW 379.45 g/mol) and 2-{[(2-methylpropyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione (MW 271.36 g/mol) suggests that the acetyl group’s steric and electronic effects may distinctively impact solubility and biological activity.

Synthesis and Reactivity

Reactivity Profile

The compound’s reactivity is governed by its diketone and enamine functionalities. The cyclohexane-1,3-dione moiety can undergo keto-enol tautomerism, while the enamine group may participate in cycloaddition reactions or act as a ligand in metal complexes. The acetyl group on the phenyl ring could undergo nucleophilic acyl substitution or reduction to a hydroxyl or methylene group, offering avenues for further derivatization .

Physicochemical Properties

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